molecular formula C16H20ClNOS B14378653 2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride CAS No. 90213-08-4

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride

Katalognummer: B14378653
CAS-Nummer: 90213-08-4
Molekulargewicht: 309.9 g/mol
InChI-Schlüssel: CHTDJALLTHKGQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular arrangement, which includes a benzhydryl group, a sulfinyl group, and a methylethanamine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the benzhydryl sulfoxide intermediate. This intermediate is then reacted with N-methylethanamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide compounds.

Wissenschaftliche Forschungsanwendungen

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-benzhydryl-2-chloro-N-methylethanamine hydrochloride
  • 2-bromo-N,N-dimethylethanamine hydrobromide
  • 2-Chloro-N,N-dimethylethylamine hydrochloride

Uniqueness

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

90213-08-4

Molekularformel

C16H20ClNOS

Molekulargewicht

309.9 g/mol

IUPAC-Name

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c1-17-12-13-19(18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H

InChI-Schlüssel

CHTDJALLTHKGQI-UHFFFAOYSA-N

Kanonische SMILES

CNCCS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.